molecular formula C16H13NO4S B3053391 4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid CAS No. 5345-77-7

4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid

Cat. No.: B3053391
CAS No.: 5345-77-7
M. Wt: 315.3 g/mol
InChI Key: AXBQRFCKHZGXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid is an organic compound with the molecular formula C16H13NO4S It is a derivative of naphthalene, featuring a hydroxyl group, a phenylamino group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid typically involves the reaction of naphthalene derivatives with phenylamine (aniline) under specific conditions. One common method includes the reaction of J acid with aniline in the presence of aqueous sodium bisulfite at reflux for an extended period, often around 40 hours, yielding the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or desulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Sulfonation can be achieved using sulfuric acid (H2SO4), while desulfonation may require strong bases like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biological stain or marker.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid depends on its specific application. In biological systems, it may interact with cellular components, leading to changes in cell function or signaling pathways. The phenylamino group can participate in hydrogen bonding and π-π interactions, influencing its binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-7-phenylaminonaphthalene-2-sulfonic acid: Similar structure but different positional isomers.

    Naphthol derivatives: Compounds like 1-naphthol and 2-naphthol share the naphthalene core but differ in functional groups.

Uniqueness

4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in various applications. Its combination of hydroxyl, phenylamino, and sulfonic acid groups provides a versatile platform for chemical modifications and applications.

Properties

IUPAC Name

6-anilino-4-hydroxynaphthalene-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c18-15-8-9-16(22(19,20)21)13-7-6-12(10-14(13)15)17-11-4-2-1-3-5-11/h1-10,17-18H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBQRFCKHZGXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=CC(=C3C=C2)S(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277340
Record name 4-hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5345-77-7
Record name MLS002637586
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid
Reactant of Route 3
4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid
Reactant of Route 4
4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.